6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Description
Properties
IUPAC Name |
6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPBMSGSMDXLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the malononitrile group, which is a strong electron-withdrawing group. This interaction is crucial for the compound’s biochemical activity, as it affects the electron density and reactivity of the molecule. Additionally, the compound has been shown to interact with proaromatic electron-donor groups, further modulating its biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect pathways related to energy metabolism, such as glycolysis and oxidative phosphorylation. Additionally, it can modulate the activity of enzymes involved in lipid and amino acid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence energy metabolism. The precise localization of the compound can determine its biological effects and therapeutic potential.
Biological Activity
6-Cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CPI) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
CPI belongs to the imidazo[1,2-b]pyrazole class, characterized by a bicyclic structure that includes an imidazole ring fused to a pyrazole. The presence of cyclopropyl and isobutyl substituents contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃ |
| Molecular Weight | 203.28 g/mol |
| CAS Number | 2098010-14-9 |
The biological activity of CPI is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that CPI may inhibit specific kinases associated with cancer cell proliferation, thereby exhibiting anticancer properties. Additionally, it may modulate inflammatory responses by affecting cytokine production.
Anticancer Activity
CPI has shown promising results in preclinical studies targeting various cancer cell lines. For instance, studies have demonstrated that CPI inhibits the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) through apoptosis induction and cell cycle arrest. The compound's efficacy was enhanced when used in combination with standard chemotherapeutics like doxorubicin, suggesting a potential for synergistic effects in cancer treatment .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial for managing conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
CPI has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings indicate that it possesses significant antibacterial activity comparable to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .
Case Studies
- Breast Cancer Study : In vitro studies on MCF-7 and MDA-MB-231 cells revealed that CPI not only inhibited cell growth but also induced apoptosis at low concentrations (IC50 < 10 µM). The combination therapy with doxorubicin resulted in a significant reduction in cell viability compared to doxorubicin alone .
- Inflammation Model : In a murine model of inflammation, CPI treatment led to a marked decrease in paw edema and reduced levels of inflammatory markers in serum, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that CPI had an MIC (Minimum Inhibitory Concentration) as low as 5 µg/mL against certain strains, indicating strong antibacterial potential .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole, including 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of critical signaling pathways.
Case Study:
A study highlighted the compound's ability to inhibit tumor growth in murine models when used in conjunction with anti-PD-1 therapies, achieving a tumor growth inhibition rate of 77.7%.
Antimicrobial Properties
The structure of this compound suggests potential antimicrobial activity. Similar imidazo[1,2-b]pyrazole derivatives have been effective against various bacterial and fungal strains. In vitro studies are ongoing to confirm its efficacy against specific pathogens.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of the imidazo[1,2-b]pyrazole scaffold may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This positions the compound as a candidate for treating inflammatory diseases.
Research Findings and Insights
Recent advances in the synthesis and functionalization of pyrazole-type compounds have broadened their applications in drug development. The unique structural features of this compound enhance its potential as a therapeutic agent across various diseases.
Summary Table of Applications
| Application Area | Description | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; effective in murine models with anti-PD-1 therapies | |
| Antimicrobial Activity | Potential effectiveness against bacterial and fungal pathogens; ongoing in vitro studies | |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines; candidate for inflammatory disease treatment |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound is part of a broader class of imidazo[1,2-b]pyrazole-7-carbonitriles. Key analogs include:
Key Observations :
- Cyclopropyl vs. Cyclobutyl : Cyclopropyl substituents (as in the target compound) introduce greater ring strain and smaller steric bulk compared to cyclobutyl analogs . This may influence binding affinity in biological targets.
- Isobutyl vs.
- Nitrile Positioning : The 7-carbonitrile group is conserved across analogs, suggesting its critical role in hydrogen bonding or electronic interactions .
Physicochemical Properties
Limited experimental data are available, but computational predictions and related compounds suggest:
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves the construction of the imidazo[1,2-b]pyrazole core followed by the introduction of cyclopropyl and isobutyl substituents at specific positions on the fused ring system. Key intermediates are usually pyrazole derivatives bearing functional groups such as carboxylic acids, esters, or nitriles, which are then cyclized to form the imidazo ring.
Stepwise Preparation Overview
Preparation of Pyrazole Precursors
The starting materials are often substituted pyrazoles, such as 4-carboxyethyl-5-amino-pyrazoles, which can be synthesized by condensation reactions involving hydrazine derivatives and malonic acid derivatives under controlled conditions (e.g., microwave irradiation in ethanol).Cyclization to Imidazo[1,2-b]pyrazole Core
Cyclization is typically achieved by dehydration reactions using concentrated sulfuric acid or other dehydrating agents. This step converts the pyrazole derivatives into ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates, which are key intermediates.Functional Group Transformations
The ester or carboxyethyl groups on the imidazo-pyrazole core are hydrolyzed to carboxylic acids. These acids are then converted into amides or nitriles depending on the desired final substitution pattern. For nitrile introduction, dehydration or substitution reactions are employed.Introduction of Cyclopropyl and Isobutyl Substituents
The cyclopropyl group at position 6 and the isobutyl group at position 1 are introduced through alkylation reactions using appropriate alkyl halides or alkylating agents under basic or catalytic conditions. The isobutyl substituent is usually introduced at the nitrogen atom of the imidazo ring via nucleophilic substitution.
Representative Synthetic Procedure
A general one-pot synthetic approach reported involves:
- Reacting hydrazine monohydrate with ethoxymethylene malonic acid derivatives in ethanol under microwave irradiation.
- Sequential addition of aldehydes, trifluoroacetic acid (TFA), and isocyanides at room temperature, stirring for 10–60 minutes.
- Isolation of the product by filtration and washing with hexane or diethyl ether, followed by drying in vacuo to yield the imidazo-pyrazole derivatives.
This method allows for efficient synthesis of a variety of substituted imidazo[1,2-b]pyrazoles, including those with cyclopropyl and isobutyl groups.
Data Table: Summary of Key Preparation Steps and Conditions
Research Findings and Analysis
- The one-pot microwave-assisted synthesis significantly reduces reaction times and improves yields compared to classical heating methods.
- Dehydration with concentrated sulfuric acid is a critical step for ring closure but requires careful control to avoid side reactions and decomposition.
- The low reactivity of carboxylic acid intermediates in amide or nitrile formation necessitates the use of activating agents such as diphenylphosphoryl azide (DPPA) in DMF to improve yields.
- Alkylation steps for introducing bulky groups like isobutyl require optimized bases and solvents to maximize selectivity and yield while minimizing side reactions.
- Overall, the synthetic route is modular, allowing for structural modifications at various positions on the imidazo-pyrazole scaffold, which is valuable for medicinal chemistry applications.
Q & A
Q. What are the standard synthetic routes for 6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?
The synthesis typically involves a bromine-magnesium exchange followed by electrophilic trapping. For example, a brominated precursor (e.g., 7-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole) undergoes halogen-metal exchange using iPrMgCl·LiCl in THF at 0°C. After warming to 25°C, an electrophile (e.g., tosyl cyanide) is added to introduce the nitrile group. Purification via silica gel column chromatography (e.g., iHex/EtOAc = 4:1 + 5% NEt₃) and HPLC yields the final product with ~77% efficiency .
Q. Which purification techniques are effective for isolating this compound?
Column chromatography (silica gel with iHex/EtOAc gradients) is critical for removing byproducts, while HPLC further refines purity. For instance, after reaction completion, the crude mixture is filtered through Celite to remove solids, followed by sequential chromatography and HPLC to isolate the target compound as a slightly blue solid .
Q. How is the compound characterized post-synthesis?
High-Resolution Mass Spectrometry (HRMS) and melting point analysis are standard. For analogous compounds, HRMS (EI) calculations (e.g., C₂₁H₃₀N₄O₂SI: 398.2133) align with observed values (398.2134 [M]⁺), confirming molecular identity. Melting points (e.g., 149.7–150.9°C) are also used to validate crystallinity .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the imidazo[1,2-b]pyrazole core?
Regioselectivity is achieved via directed metalation. For example, TMPMgCl·LiCl selectively deprotonates the C3 position of the imidazo[1,2-b]pyrazole scaffold at −20°C in THF, enabling electrophilic substitution (e.g., allylation or arylthio introduction). This method avoids competing reactions at other positions .
Q. How to resolve contradictory spectral data during structural validation?
Discrepancies in NMR or HRMS data require cross-validation. For example, if ¹H NMR signals overlap, 13C NMR or 2D-COSY can clarify assignments. In cases of ambiguous HRMS, isotopic pattern analysis or independent synthesis of derivatives (e.g., 3-allyl or 3-phenylthio analogs) can confirm structural integrity .
Q. What methodologies predict biological targets for this compound?
In-silico docking studies, as applied to structurally similar molecules (e.g., ZINC13142972), identify potential targets like fructose-1,6-bisphosphatase II (glpX). Molecular dynamics simulations and binding free energy calculations (e.g., MM-PBSA) validate interactions. Experimental validation via enzyme inhibition assays or CRISPR-Cas9 knockout models is recommended .
Q. How to optimize reaction conditions to improve yield and purity?
Key variables include:
- Temperature : Lower temperatures (−20°C to 0°C) minimize side reactions during metalation .
- Stoichiometry : Excess electrophile (2.6 equiv) ensures complete trapping .
- Catalysts : Bases like NEt₃ in chromatography solvents prevent acid-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
